Cas no 2172591-53-4 (2-1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylethan-1-amine)

2-1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-[1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine
- 2172591-53-4
- EN300-1598375
- 2-1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylethan-1-amine
-
- インチ: 1S/C13H26N4O/c1-4-5-6-7-10-17-13(11(2)18-3)12(8-9-14)15-16-17/h11H,4-10,14H2,1-3H3
- InChIKey: GHGDHQAZTLMKSH-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C)C1=C(CCN)N=NN1CCCCCC
計算された属性
- せいみつぶんしりょう: 254.21066147g/mol
- どういたいしつりょう: 254.21066147g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 9
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
2-1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1598375-5.0g |
2-[1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172591-53-4 | 5.0g |
$5995.0 | 2023-07-10 | ||
Enamine | EN300-1598375-10000mg |
2-[1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172591-53-4 | 10000mg |
$8889.0 | 2023-09-23 | ||
Enamine | EN300-1598375-0.1g |
2-[1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172591-53-4 | 0.1g |
$1819.0 | 2023-07-10 | ||
Enamine | EN300-1598375-500mg |
2-[1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172591-53-4 | 500mg |
$1984.0 | 2023-09-23 | ||
Enamine | EN300-1598375-2500mg |
2-[1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172591-53-4 | 2500mg |
$4052.0 | 2023-09-23 | ||
Enamine | EN300-1598375-1.0g |
2-[1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172591-53-4 | 1.0g |
$2068.0 | 2023-07-10 | ||
Enamine | EN300-1598375-2.5g |
2-[1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172591-53-4 | 2.5g |
$4052.0 | 2023-07-10 | ||
Enamine | EN300-1598375-250mg |
2-[1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172591-53-4 | 250mg |
$1902.0 | 2023-09-23 | ||
Enamine | EN300-1598375-0.25g |
2-[1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172591-53-4 | 0.25g |
$1902.0 | 2023-07-10 | ||
Enamine | EN300-1598375-0.5g |
2-[1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine |
2172591-53-4 | 0.5g |
$1984.0 | 2023-07-10 |
2-1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylethan-1-amine 関連文献
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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7. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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10. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
2-1-hexyl-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-ylethan-1-amineに関する追加情報
2-1-Hexyl-5-(1-Methoxyethyl)-1H-1,2,3-Triazol-4-Ylethan-1-Amine: A Comprehensive Overview
2-1-Hexyl-5-(1-Methoxyethyl)-1H-1,2,3-Triazol-4-Ylethan-1-Amine, identified by the CAS registry number 2172591-53-4, is a complex organic compound with a unique structure that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its triazole ring system, which is a five-membered heterocyclic structure containing three nitrogen atoms. The presence of a hexyl group and a methoxyethyl substituent further enhances its structural complexity and functional versatility.
The synthesis of 2-1-Hexyl-5-(1-Methoxyethyl)-1H-1,2,3-Triazol-4-Ylethan-1-Amine involves a series of carefully designed organic reactions. Recent advancements in catalytic methods have enabled researchers to optimize the synthesis process, resulting in higher yields and improved purity. The compound's triazole ring is typically formed through a click chemistry approach, such as the Huisgen cycloaddition reaction, which is known for its efficiency and selectivity.
One of the most intriguing aspects of this compound is its potential application in drug delivery systems. The triazole ring serves as a versatile platform for attaching various functional groups, making it an ideal candidate for designing targeted drug delivery vehicles. Recent studies have demonstrated that 2-1-Hexyl-based compounds can enhance the bioavailability of therapeutic agents by protecting them from enzymatic degradation while ensuring controlled release at the target site.
In addition to its pharmaceutical applications, 2-1-Hexyl-related compounds have shown promise in the field of materials science. The compound's ability to form stable metal-ligand interactions has led to its use in the development of coordination polymers and metal-organic frameworks (MOFs). These materials exhibit exceptional porosity and surface area, making them suitable for gas storage and catalytic applications.
The methoxyethyl substituent in 5-(1-Methoxyethyl) introduces additional functionality to the molecule. This group can act as a directing unit in various organic transformations, enabling further chemical modifications. Recent research has explored the use of this substituent in creating stimuli-responsive materials that can undergo structural changes in response to external stimuli such as pH or temperature.
The structural integrity of 2-1-Hexyl-based compounds also makes them valuable tools in analytical chemistry. Their ability to participate in specific chemical reactions under controlled conditions allows for their use as probes in spectroscopic studies. This has led to advancements in understanding complex molecular interactions and reaction mechanisms.
In conclusion, 2-1-Hexyl-5-(1-Methoxyethyl)-Triazol-Ethanamine stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups continue to inspire innovative research directions, solidifying its position as a key molecule in modern organic chemistry.
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